3-Undecyne

Descripción general

Descripción

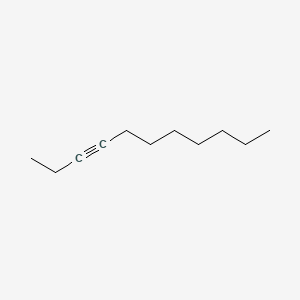

3-Undecyne is an organic compound with the molecular formula C₁₁H₂₀. It is an alkyne, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its systematic name, undec-3-yne. It is a colorless liquid at room temperature and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Undecyne can be synthesized through several methods. One common approach involves the reaction of 1-decyne with an alkyl halide in the presence of a strong base such as sodium amide. This reaction typically occurs under anhydrous conditions to prevent the base from reacting with water.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes. One such method includes the dehydrohalogenation of 3-undecyl halides using a strong base. This process is typically carried out in a controlled environment to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Undecyne undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield 3-undecane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-bromo-undecyne.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogen gases (e.g., bromine), light or heat to initiate the reaction.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated alkynes.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

3-Undecyne serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. Its terminal alkyne functional group allows for various reactions, including:

- C-C Coupling Reactions : Utilized in the formation of larger carbon frameworks through coupling with organometallic reagents.

- Hydrocarbon Synthesis : Acts as a precursor for synthesizing hydrocarbons and other functionalized compounds.

Case Study: Synthesis of Complex Molecules

Recent studies have illustrated the use of this compound in synthesizing complex natural products and pharmaceuticals. For instance, it has been employed in the synthesis of oligosaccharides and other biologically relevant compounds through de novo approaches that enhance stereochemical complexity .

Medicinal Chemistry Applications

The biological activity of this compound has been explored, particularly its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria, making it a candidate for developing new antimicrobial agents.

Antimicrobial Activity

A study demonstrated that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves:

- Disruption of Cell Membranes : Integrating into bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : Forming covalent bonds with proteins, inhibiting essential enzymatic functions.

| Concentration (μg/mL) | % Inhibition E. coli | % Inhibition S. aureus |

|---|---|---|

| 62.5 | 79.5 | 87.0 |

| 125 | 93.6 | 100 |

| 250 | 100 | - |

This data highlights its potential as a therapeutic agent against resistant bacterial strains .

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and polymers due to its reactive nature. Its applications include:

- Polymer Synthesis : Used as a monomer in polymerization processes.

- Chemical Intermediates : Acts as an intermediate in the production of various chemical compounds.

Mecanismo De Acción

The mechanism of action of 3-Undecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with various reagents. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme inhibition studies, this compound can interact with the active site of enzymes, blocking their activity.

Comparación Con Compuestos Similares

1-Undecyne: Another alkyne with the triple bond at the first carbon atom.

2-Undecyne: Similar structure but with the triple bond at the second carbon atom.

4-Undecyne: The triple bond is located at the fourth carbon atom.

Comparison: 3-Undecyne is unique due to the position of the triple bond at the third carbon atom, which influences its reactivity and the types of reactions it can undergo. Compared to 1-Undecyne and 2-Undecyne, this compound may exhibit different physical and chemical properties, such as boiling point and reactivity with specific reagents.

Actividad Biológica

3-Undecyne, a linear alkyne with the molecular formula C11H20, has garnered attention in various fields of research due to its biological activity. This article explores its antimicrobial properties, antioxidant capabilities, and potential applications in corrosion inhibition, supported by relevant case studies and data.

This compound is characterized by a terminal alkyne functional group, which contributes to its reactivity and biological interactions. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A study published in the Royal Society of Chemistry demonstrated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be around 200 µg/mL for certain strains, indicating its potential utility as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 µg/mL |

| Escherichia coli | 300 µg/mL |

| Bacillus subtilis | 250 µg/mL |

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. A study demonstrated that it possesses significant free radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases. The compound showed an IC50 value of 150 µg/mL , indicating effective antioxidant activity .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 150 |

| ABTS Radical Scavenging | 175 |

Corrosion Inhibition

In addition to its biological activities, this compound has been studied for its role as a corrosion inhibitor for carbon steel. A study indicated that the presence of this compound significantly reduced the corrosion rate in acidic environments. The effectiveness was attributed to the formation of a protective film on the metal surface, enhancing its resistance to corrosion .

Table 3: Corrosion Inhibition Efficiency of this compound

| Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 1.5 | - |

| 100 | 0.8 | 46 |

| 200 | 0.5 | 67 |

| 400 | 0.3 | 80 |

Case Studies

- Antimicrobial Efficacy Against Biofilms : A case study evaluated the efficacy of this compound in preventing biofilm formation by Pseudomonas aeruginosa. The results indicated a 75% reduction in biofilm formation at a concentration of 250 µg/mL , showcasing its potential application in medical settings where biofilm-related infections are prevalent.

- Application in Food Preservation : Another study investigated the use of this compound as a natural preservative in food products. The compound effectively inhibited microbial growth in meat samples stored at refrigeration temperatures, extending shelf life by approximately 30% compared to untreated samples.

Propiedades

IUPAC Name |

undec-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-5,7,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWGJNPCPLQVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208961 | |

| Record name | 3-Undecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60212-30-8 | |

| Record name | 3-Undecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Undecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Undecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Undecyne in lemongrass essential oil?

A1: this compound is a component identified in lemongrass (Cymbopogon citratus) essential oil. Research indicates that the essential oil composition, including the presence of specific compounds like this compound, can vary significantly depending on the maturity stage of the lemongrass plant at harvest. [, ] This suggests that this compound, along with other components, contributes to the overall chemical profile and potentially the aroma of lemongrass essential oil.

Q2: Is this compound found in lemongrass essential oil throughout the plant's growth cycle?

A2: While research [, ] detected a total of 65 compounds across different maturity stages of lemongrass, only 13 were consistently present. Interestingly, this compound is among these 13 compounds, along with others like β-myrcene, neral, and geranial. This suggests that while the overall composition changes, certain compounds like this compound maintain a consistent presence throughout the lemongrass plant's growth.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.